1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1-TBMP) is a pyrazole derivative that has been used in a variety of scientific research applications. It is a small molecule that has a wide range of properties, including being able to bind to certain molecules and act as an enzyme inhibitor. 1-TBMP has been used in a variety of biochemical and physiological studies and has shown promise in a number of areas.
Scientific Research Applications
Organic Optoelectronic Applications
- Photophysical Properties of Pyrene Derivatives : A study by Hu et al. (2013) explored the synthesis and photophysical properties of pyrene derivatives, including tert-butyl-1,3-dimethylpyrene carbaldehyde, which are candidates for organic optoelectronic applications like OLEDs. The study emphasizes the influence of bulky tert-butyl groups on the photophysical behavior of these compounds (Hu et al., 2013).
Synthesis and Characterization
- Synthesis of Trifluoroacetylpyrazoles : Kamitori et al. (1993) reported the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles, starting from aldehyde tert-butylhydrazones. This research highlights a method for synthesizing pyrazole derivatives with specific functional groups (Kamitori et al., 1993).
Biochemical Applications
- Antimicrobial Activity of Chitosan Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases with heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activity. The study found that the antimicrobial effectiveness varied depending on the Schiff base moiety (Hamed et al., 2020).
Material Science
- Functionalized Pyrazole Scaffolds in Antimicrobials and Antioxidants : Rangaswamy et al. (2017) synthesized a new class of functionalized pyrazole scaffolds, demonstrating their antimicrobial and antioxidant properties. This suggests potential applications in developing new bioactive compounds (Rangaswamy et al., 2017).
properties
IUPAC Name |
1-tert-butyl-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)17-9-12(10-18)14(16-17)11-6-5-7-13(8-11)19-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYXDFYTAAYADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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